Cas no 37174-96-2 (Ethyl 4-oxooctanoate)

Ethyl 4-oxooctanoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-oxooctanoate
- 4-oxo-octanoic acid ethyl ester
- 4-Oxo-octansaeure-(1)-ethylester
- 4-Oxo-octansaeure-aethylester
- 4-Oxooctansaeure-ethylester
- AG-F-30160
- AGN-PC-00H16X
- CTK1B5849
- Ethyl-4-oxooctanoat
- KB-201916
- Octanoic acid, 4-oxo-, ethyl ester
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- MDL: MFCD00520679
- インチ: InChI=1S/C10H18O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h3-8H2,1-2H3
- InChIKey: IKNPZDWWOFUFHY-UHFFFAOYSA-N
- ほほえんだ: CCCCC(=O)CCC(=O)OCC
計算された属性
- せいみつぶんしりょう: 186.12564
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 8
じっけんとくせい
- 密度みつど: 0.959
- ふってん: 258.974°C at 760 mmHg
- フラッシュポイント: 107.175°C
- 屈折率: 1.43
- PSA: 43.37
- LogP: 2.08900
Ethyl 4-oxooctanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-343275-0.1g |
ethyl 4-oxooctanoate |
37174-96-2 | 95.0% | 0.1g |
$113.0 | 2025-02-20 | |
abcr | AB367854-1g |
Ethyl 4-oxooctanoate, 97%; . |
37174-96-2 | 97% | 1g |
€748.70 | 2024-04-17 | |
abcr | AB367854-2g |
Ethyl 4-oxooctanoate, 97%; . |
37174-96-2 | 97% | 2g |
€1209.10 | 2024-04-17 | |
Ambeed | A562023-100mg |
Ethyl 4-oxooctanoate |
37174-96-2 | 95+% | 100mg |
$86.0 | 2024-04-19 | |
Ambeed | A562023-250mg |
Ethyl 4-oxooctanoate |
37174-96-2 | 95+% | 250mg |
$171.0 | 2024-04-19 | |
A2B Chem LLC | AG10220-100mg |
Ethyl 4-oxooctanoate |
37174-96-2 | 97% | 100mg |
$95.00 | 2024-04-20 | |
1PlusChem | 1P00D3GS-100mg |
4-Oxooctanoic acid ethyl ester |
37174-96-2 | 97% | 100mg |
$125.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368007-5g |
Ethyl 4-oxooctanoate |
37174-96-2 | 95+% | 5g |
¥25893.00 | 2024-05-16 | |
Enamine | EN300-343275-0.25g |
ethyl 4-oxooctanoate |
37174-96-2 | 95.0% | 0.25g |
$162.0 | 2025-02-20 | |
Enamine | EN300-343275-2.5g |
ethyl 4-oxooctanoate |
37174-96-2 | 95.0% | 2.5g |
$810.0 | 2025-02-20 |
Ethyl 4-oxooctanoate 関連文献
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
Ethyl 4-oxooctanoateに関する追加情報
Ethyl 4-oxooctanoate (CAS No. 37174-96-2): A Comprehensive Overview
Ethyl 4-oxooctanoate, chemically designated as Ethyl (E)-4-octenoate, is a significant compound in the realm of organic chemistry and pharmaceutical research. With a CAS number of 37174-96-2, this ester derivative has garnered attention due to its versatile applications and structural properties. This article delves into the compound's chemical characteristics, synthesis methods, and its emerging role in modern scientific research.
The molecular structure of Ethyl 4-oxooctanoate consists of an eight-carbon chain with a carbonyl group at the fourth carbon, esterified with ethanol. This configuration imparts unique reactivity and functionality, making it a valuable intermediate in various synthetic pathways. The presence of a double bond between the fourth and fifth carbons enhances its utility in polymerization and material science applications.
In recent years, Ethyl 4-oxooctanoate has been explored for its potential in pharmaceutical applications. Its ester linkage and hydrophobic nature make it an attractive candidate for drug delivery systems. Studies have demonstrated its efficacy in enhancing the bioavailability of certain therapeutic agents by forming stable complexes that protect the drug from rapid degradation. Furthermore, its role in developing novel antimicrobial agents has been highlighted, owing to its ability to disrupt bacterial cell membranes.
The synthesis of Ethyl 4-oxooctanoate typically involves the esterification of octanoic acid with ethanol under acidic conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to accelerate the reaction. Advances in green chemistry have led to the development of more environmentally friendly synthetic routes, including enzymatic catalysis and microwave-assisted reactions, which improve yield and reduce waste.
One of the most intriguing aspects of Ethyl 4-oxooctanoate is its application in flavor and fragrance chemistry. Its fruity aroma profile makes it a popular choice in perfumery and food additives. The compound's ability to mimic natural esters found in fruits like apples and berries has been leveraged to create synthetic flavorings that enhance consumer appeal in food products. Additionally, its use in aromatherapy products has been investigated for potential mood-enhancing properties.
Recent research has also explored the role of Ethyl 4-oxooctanoate in material science, particularly in the development of biodegradable polymers. Its incorporation into polymeric matrices improves flexibility and thermal stability, making it suitable for use in packaging materials that require sustainable alternatives to traditional plastics. The compound's compatibility with other monomers has been studied to create novel copolymers with enhanced properties for industrial applications.
The pharmacological potential of Ethyl 4-oxooctanoate extends beyond drug delivery systems. Preclinical studies have indicated its possible role as an intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). The structural motif shared by Ethyl 4-oxooctanoate and known NSAIDs suggests that it could serve as a scaffold for designing new therapeutic agents with improved efficacy and reduced side effects.
In conclusion, Ethyl 4-oxooctanoate (CAS No. 37174-96-2) is a multifaceted compound with significant implications across various scientific disciplines. Its unique chemical properties make it indispensable in pharmaceuticals, flavor chemistry, and material science. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation and progress in multiple fields.
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